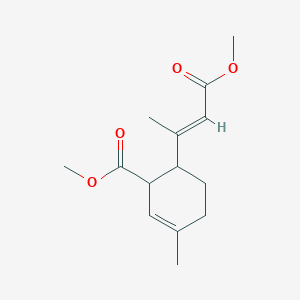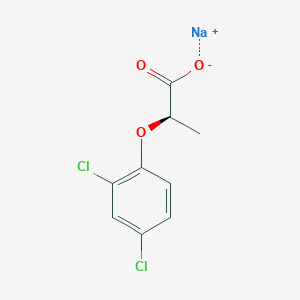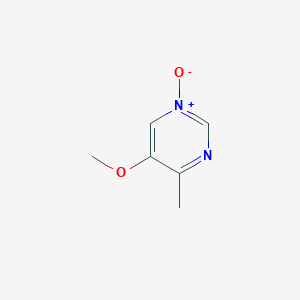
5-Methoxy-4-methylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
5-Methoxy-4-methylpyrimidine 1-oxide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent. Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been studied for its role in the synthesis of nucleotides and DNA. In pharmacology, this compound has been investigated for its potential as a drug delivery agent.
Mechanism Of Action
The mechanism of action of 5-Methoxy-4-methylpyrimidine 1-oxide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound can also induce apoptosis by activating specific pathways in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 5-Methoxy-4-methylpyrimidine 1-oxide can have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. It can also induce apoptosis by activating specific pathways in cancer cells. In addition, this compound can affect the synthesis of nucleotides and DNA, leading to changes in cellular function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential as an antitumor agent. This compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another advantage is its role in the synthesis of nucleotides and DNA, making it a useful tool in biochemistry research.
One of the limitations of using 5-Methoxy-4-methylpyrimidine 1-oxide in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, and caution should be taken when handling this compound. Another limitation is its limited solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5-Methoxy-4-methylpyrimidine 1-oxide. One direction is to investigate its potential as an antitumor agent in vivo. Studies have shown promising results in vitro, but more research is needed to determine its efficacy in animal models. Another direction is to investigate its potential as a drug delivery agent. Studies have shown that this compound can be used to deliver drugs to specific cells, making it a promising candidate for drug delivery. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-Methoxy-4-methylpyrimidine 1-oxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively. 5-Methoxy-4-methylpyrimidine 1-oxide has potential as an antitumor agent, drug delivery agent, and tool in biochemistry research. However, caution should be taken when handling this compound due to its potential toxicity. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of 5-Methoxy-4-methylpyrimidine 1-oxide involves the reaction of 4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product depends on the concentration of the reactants and the reaction time.
properties
CAS RN |
114969-54-9 |
|---|---|
Product Name |
5-Methoxy-4-methylpyrimidine 1-oxide |
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-methoxy-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)3-8(9)4-7-5/h3-4H,1-2H3 |
InChI Key |
PUIMNKSJIRCMGR-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
Canonical SMILES |
CC1=NC=[N+](C=C1OC)[O-] |
synonyms |
Pyrimidine, 5-methoxy-4-methyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



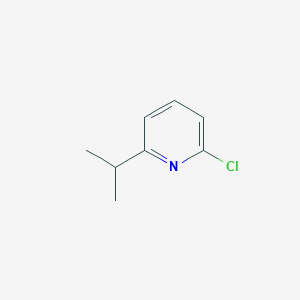

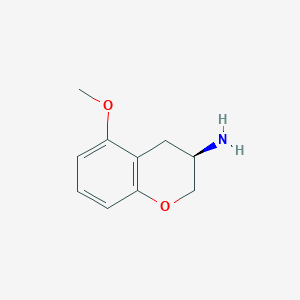
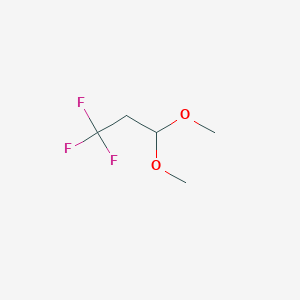
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
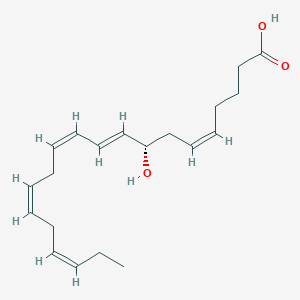
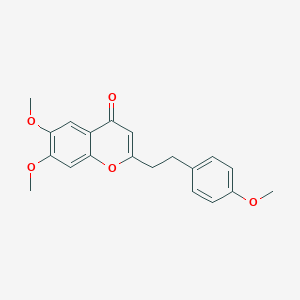

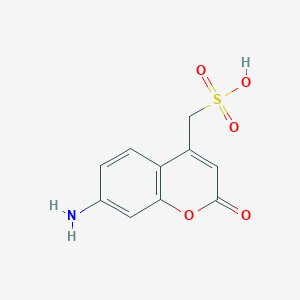
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
